An In-depth Technical Guide to Dipropyl Carbonate
An In-depth Technical Guide to Dipropyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dipropyl carbonate, a versatile organic compound with applications in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for researchers and professionals.
Chemical Identity and Physicochemical Properties
Dipropyl carbonate, also known as carbonic acid dipropyl ester, is an organic compound with the chemical formula C₇H₁₄O₃. Its fundamental identifiers and properties are summarized below.
Table 1: Chemical Identifiers for Dipropyl Carbonate
| Identifier | Value |
| CAS Number | 623-96-1 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | Dipropyl carbonate |
| Synonyms | Carbonic acid, dipropyl ester; Di-n-propyl carbonate; n-Propyl carbonate |
The physicochemical properties of dipropyl carbonate are crucial for its application and handling. These properties are detailed in the table below.
Table 2: Physicochemical Properties of Dipropyl Carbonate
| Property | Value |
| Melting Point | -41 °C |
| Boiling Point | 167-168 °C |
| Density | 0.944 g/cm³ at 25 °C |
| Solubility in Water | 4.1 g/L at 25 °C |
| Flash Point | 55 °C (closed cup) |
| Refractive Index (n20/D) | 1.401 |
| Vapor Pressure | 1.7 mmHg at 25 °C |
Experimental Protocols
The synthesis of dipropyl carbonate can be achieved through several methods, with transesterification being a common and efficient route. Below are detailed experimental protocols for its synthesis.
2.1. Synthesis via Transesterification of Dimethyl Carbonate with n-Propanol
This method involves the reaction of dimethyl carbonate (DMC) with n-propanol in the presence of a catalyst to yield dipropyl carbonate (DPC) and methanol (B129727) as a byproduct.
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Materials:
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Dimethyl carbonate (DMC)
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n-Propanol
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La-Mg-Al composite oxide catalyst
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Nitrogen gas
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Standard laboratory glassware for reflux and distillation
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Heating mantle and magnetic stirrer
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Rotary evaporator
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Procedure:
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A calcined La-Mg-Al composite oxide catalyst is added to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
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Dimethyl carbonate and a molar excess of n-propanol (e.g., a molar ratio of n-propanol:DMC of 3:1) are added to the flask.[1]
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The reaction mixture is blanketed with nitrogen and heated to 90 °C with vigorous stirring.[1]
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The reaction is allowed to proceed for approximately 6 hours.[1] The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of DMC and the selectivity to DPC.
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Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.
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The filtrate, containing dipropyl carbonate, unreacted starting materials, and methanol, is subjected to fractional distillation to isolate the pure dipropyl carbonate. The lower boiling point components (methanol and unreacted DMC and n-propanol) are distilled off first, followed by the dipropyl carbonate at its boiling point (167-168 °C).
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The purity of the isolated dipropyl carbonate can be confirmed by analytical techniques such as GC-MS and NMR spectroscopy. Under optimized conditions, a DMC conversion of 97.4% and a DPC selectivity of 95.4% can be achieved.[1]
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2.2. Synthesis via Transesterification of Propylene (B89431) Carbonate with n-Propanol
This alternative method utilizes propylene carbonate as the carbonate source.
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Materials:
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Propylene carbonate
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n-Propanol
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Fe-Zn double metal cyanide complex catalyst
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Stainless steel autoclave with a Teflon liner
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Rotating synthesis reactor
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Filtration apparatus
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Distillation and column chromatography setup
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Procedure:
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Propylene carbonate (1.02 g, 10 mmol), n-propanol (100 mmol), and the Fe-Zn double metal cyanide catalyst (250 mg) are charged into a 100 ml stainless steel autoclave with a Teflon liner.[2]
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The autoclave is sealed and placed in a rotating synthesis reactor.
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The reaction is conducted at 170 °C for 8 hours with rotation.[2]
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After the reaction period, the autoclave is allowed to cool to room temperature.
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The solid catalyst is separated from the reaction mixture by filtration.[2]
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Excess, unreacted n-propanol is removed from the filtrate by distillation.[2]
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The resulting crude product is purified by column chromatography using a suitable eluent system (e.g., petroleum ether:dichloromethane) to isolate the pure dipropyl carbonate.[2]
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The identity and purity of the product are confirmed by ¹H NMR, FT-IR, and GC-MS analysis.[2]
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Applications
Dipropyl carbonate's properties make it a valuable compound in several applications:
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Solvent in Lithium-Ion Batteries: Due to its electrochemical stability and ability to dissolve lithium salts, dipropyl carbonate is used as a component of the electrolyte in lithium-ion batteries.[3]
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Green Solvent in Organic Synthesis: As a less toxic and biodegradable alternative to some traditional organic solvents, dipropyl carbonate is being explored as a "green" solvent for various chemical reactions.
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Chemical Intermediate: It serves as a reactant in the synthesis of other organic compounds, such as in transesterification reactions to produce other carbonate esters.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of dipropyl carbonate via the transesterification of dimethyl carbonate.
Caption: Workflow for the synthesis and purification of dipropyl carbonate.
This diagram outlines the key stages of the synthesis process, from the initial reaction of starting materials to the final purification of the desired product, including the handling of byproducts and the recovery of the catalyst.
